3-Amino-N-(2-methoxyphenyl)propanamide

Physicochemical property LogP tPSA

Procure 3-Amino-N-(2-methoxyphenyl)propanamide (CAS 938515-94-7) ≥98% purity for robust SAR and library synthesis. Its ortho-methoxy substitution delivers a computed XLogP3 of 0.6 and tPSA of 64.4 Ų, a defined pharmacophoric baseline distinct from halogen or ethoxy analogs. The free amine enables acylation or reductive amination; choose free base or HCl salt (CAS 1234826-23-3) for aqueous solubility. Avoid generic substitution—verify this scaffold's lipophilicity and H-bond profile to ensure experimental reproducibility.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 938515-94-7
Cat. No. B2449263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-methoxyphenyl)propanamide
CAS938515-94-7
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CCN
InChIInChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
InChIKeyJXRAGPMDMNPHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(2-methoxyphenyl)propanamide (CAS 938515-94-7): Molecular Characteristics and Procurement Baseline


3-Amino-N-(2-methoxyphenyl)propanamide (CAS 938515-94-7) is a β-alaninamide derivative featuring a primary amino group linked via a propanamide backbone to a 2-methoxyphenyl moiety, with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol . The compound has a computed XLogP3 of 0.6, topological polar surface area (tPSA) of 64.4 Ų, and five rotatable bonds . It is commercially supplied as a free base with typical purity of ≥98% and is also available as the hydrochloride salt (CAS 1234826-23-3) with molecular weight 230.69 g/mol for applications requiring enhanced aqueous solubility .

Why 3-Amino-N-(2-methoxyphenyl)propanamide (CAS 938515-94-7) Cannot Be Replaced by Common In-Class Analogs: A Procurement Risk Assessment


Within the β-alaninamide and substituted propanamide chemical space, substitution with analogs bearing alternative aromatic substituents (e.g., chloro, fluoro, ethoxy, or regioisomeric methoxy groups) fundamentally alters physicochemical and pharmacological properties . The ortho-methoxy substitution pattern on the phenyl ring of 3-amino-N-(2-methoxyphenyl)propanamide confers a specific computed XLogP3 of 0.6 and tPSA of 64.4 Ų [1]. Replacement with 2-chloro or 2-ethoxy analogs is expected to alter LogP and hydrogen-bonding capacity, which may affect solubility, membrane permeability, or target binding affinity . The free base and hydrochloride salt forms are not interchangeable without considering solubility requirements and counterion compatibility in downstream chemistry [2]. Generic substitution without empirical validation of these parameters risks experimental reproducibility failure and wasted research resources.

3-Amino-N-(2-methoxyphenyl)propanamide (CAS 938515-94-7): Quantitative Differential Evidence for Scientific Procurement Decisions


Ortho-Methoxy Substitution Confers Unique Physicochemical Profile Relative to Halo- and Alkoxy-Analogs

3-Amino-N-(2-methoxyphenyl)propanamide exhibits a computed XLogP3 of 0.6 and topological polar surface area (tPSA) of 64.4 Ų . Substitution of the 2-methoxy group with a 2-chloro group (as in 3-amino-N-(2-chlorophenyl)propanamide) increases lipophilicity (XLogP3 approximately 1.2-1.5, estimated from structurally analogous chlorophenyl propanamides), which may alter membrane partitioning and solubility profiles . Replacement with a 2-ethoxy group increases molecular weight and rotatable bond count, further modifying these parameters . The specific combination of hydrogen bond donors (2), acceptors (4), and the ortho-methoxy arrangement yields a calculated LogD (pH 7.4) of -1.345 for the hydrochloride salt, indicating hydrophilic character under physiological conditions [1].

Physicochemical property LogP tPSA structure-property relationship

Hydrochloride Salt Form Offers Defined Solubility Advantage for Aqueous Assays

The hydrochloride salt of 3-amino-N-(2-methoxyphenyl)propanamide (CAS 1234826-23-3; molecular weight 230.69 g/mol) is specifically documented as having enhanced water solubility relative to the free base . The salt form provides a defined counterion that improves dissolution in aqueous buffers and cell culture media . The free base (CAS 938515-94-7) may be preferred for organic synthesis applications where anhydrous conditions or specific solubility profiles in organic solvents are required .

Salt selection aqueous solubility formulation biochemical assay

Defined Purity Specifications Enable Reproducible Synthetic and Screening Workflows

Commercially available 3-amino-N-(2-methoxyphenyl)propanamide is supplied with defined purity specifications of ≥98% (free base) and ≥95% (hydrochloride salt) . This specification is critical for users requiring a building block or screening compound where unknown impurities could confound biological assay results or downstream synthetic yields. The compound is offered by multiple suppliers including ChemScene (≥98% purity), Fluorochem (95% purity hydrochloride), and ChemBridge, enabling procurement of material with certified quality documentation [1].

Purity specification quality control intermediate screening library

3-Amino-N-(2-methoxyphenyl)propanamide (CAS 938515-94-7): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for Substituted Propanamide-Based Inhibitor Libraries

The compound serves as a versatile intermediate for constructing libraries of substituted propanamides, which are explored as nuclease inhibitors and potential therapeutic agents for proliferative and neurodegenerative diseases [1]. The free amino group enables acylation, reductive amination, or coupling reactions to generate diverse analogs, while the ortho-methoxyphenyl moiety provides a defined pharmacophoric element with calculated physicochemical properties (XLogP3 0.6, tPSA 64.4 Ų) suitable for lead optimization campaigns . Procurement of material with ≥98% purity ensures reliable synthetic outcomes and minimizes purification burden during library generation.

Biochemical Assay Development: Dopaminergic Receptor Studies Using Hydrochloride Salt

The hydrochloride salt of 3-amino-N-(2-methoxyphenyl)propanamide is documented as having enhanced aqueous solubility, making it suitable for in vitro biochemical assays requiring dissolution in aqueous buffers or cell culture media [1]. While specific quantitative biological data for this exact compound remain limited in the public domain, structurally related β-alaninamide derivatives have been investigated for striatal dopaminergic receptor interactions . Researchers should verify biological activity empirically; the hydrochloride salt form is recommended for assay applications to avoid precipitation artifacts associated with the free base.

Organic Synthesis: Intermediate for Heterocycle Formation via Cyclocondensation

The primary amino group of 3-amino-N-(2-methoxyphenyl)propanamide participates in cyclocondensation reactions to form nitrogen-containing heterocycles, including benzofuran derivatives, under basic conditions (e.g., Cs₂CO₃) [1]. The compound's five rotatable bonds provide conformational flexibility that may facilitate ring closure, while the amide carbonyl offers additional sites for nucleophilic attack or coordination chemistry. This reactivity profile supports its use as a synthetic intermediate in academic and industrial organic chemistry laboratories.

Structure-Activity Relationship (SAR) Studies: Probing Ortho-Methoxy vs. Halo/Alkoxy Substituent Effects

The ortho-methoxy substitution pattern distinguishes this compound from its 2-chloro, 2-fluoro, and 2-ethoxy analogs [1]. Researchers conducting SAR studies on substituted propanamide pharmacophores can use 3-amino-N-(2-methoxyphenyl)propanamide to systematically evaluate the contribution of methoxy electron-donating effects and hydrogen-bonding capacity versus halogen or alkoxy alternatives. The compound's computed XLogP3 of 0.6 provides a baseline lipophilicity reference for comparing analog series and interpreting biological activity trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(2-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.